Dibromodifluoromethane: A Technical Guide for Researchers
Dibromodifluoromethane: A Technical Guide for Researchers
An In-depth Whitepaper on the Properties, Synthesis, and Applications of Dibromodifluoromethane (CAS No. 75-61-6)
Dibromodifluoromethane, also known as Halon 1202, is a halomethane with the chemical formula CBr₂F₂.[1] Historically recognized for its efficacy as a fire extinguishing agent, its utility in modern chemical synthesis is of increasing interest to researchers and professionals in drug development.[1][2] This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, safety protocols, and applications.
Chemical Identification and Properties
Dibromodifluoromethane is a colorless, nonflammable liquid or gas, depending on the ambient temperature, with a characteristic odor.[2][3][4] It is denser than water and is generally insoluble in water but soluble in organic solvents such as ether, acetone, and benzene.[2][4][5]
Table 1: Physical and Chemical Properties of Dibromodifluoromethane
| Property | Value | Source(s) |
| CAS Number | 75-61-6 | [2][6] |
| Molecular Formula | CBr₂F₂ | [1][2] |
| Molecular Weight | 209.82 g/mol | [1][2] |
| Appearance | Colorless liquid or gas | [1][2][3] |
| Odor | Characteristic odor | [2][3] |
| Boiling Point | 22-23 °C (71.6-73.4 °F) at 760 mmHg | [7] |
| Melting Point | -142 to -141 °C (-223.6 to -221.8 °F) | [7][8] |
| Density (liquid) | 2.297 g/mL at 25 °C | [7] |
| Vapor Density | 7.24 (air = 1) | [7] |
| Vapor Pressure | 12.79 psi (88.18 kPa) at 20 °C | [7] |
| Solubility | Insoluble in water; soluble in ether, acetone, and benzene.[2][5] | |
| LogP | 1.99 | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | dibromo(difluoro)methane | [1][2][6] |
| Synonyms | Difluorodibromomethane, Halon 1202, Freon 12B2, R 12B2 | [1][6][9] |
| InChI | InChI=1S/CBr2F2/c2-1(3,4)5 | [1][2] |
| InChI Key | AZSZCFSOHXEJQE-UHFFFAOYSA-N | [1][2] |
| SMILES | C(F)(F)(Br)Br | [2] |
| UN Number | 1941 | [1][4] |
Synthesis of Dibromodifluoromethane
Dibromodifluoromethane can be synthesized through several methods, primarily involving the halogenation of methane (B114726) derivatives.
Vapor Phase Bromination of Difluoromethane (B1196922)
One common method for producing dibromodifluoromethane is the vapor-phase bromination of difluoromethane (CH₂F₂).[1][2] This reaction is typically carried out at elevated temperatures, where difluoromethane reacts with bromine (Br₂) to yield dibromodifluoromethane.[2]
Fluorination of Carbon Tetrabromide
Another synthetic route involves the fluorination of carbon tetrabromide (CBr₄).[1][2] In this process, carbon tetrabromide is reacted with a fluorinating agent to replace two of the bromine atoms with fluorine atoms, resulting in the formation of dibromodifluoromethane.
Caption: Synthesis pathways for dibromodifluoromethane.
Experimental Protocols and Applications
While historically used as a fire suppressant, dibromodifluoromethane's role as a Class I ozone-depleting substance has curtailed this application.[1] However, it remains a valuable reagent in organic synthesis, particularly for introducing the difluoromethylene (-CF₂-) group into molecules.
Synthesis of Diazidodifluoromethane
A notable recent application of dibromodifluoromethane is in the synthesis of diazidodifluoromethane.[10] This reaction involves the nucleophilic substitution of the bromine atoms with azide (B81097) ions. A study has shown that this conversion can be achieved using sodium azide with an alkanethiolate initiator.[10] The resulting diazidodifluoromethane is a stable precursor for creating difluoromethylene-containing bis(1,2,3-triazoles) through copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry).[10]
Role in Drug Development
The incorporation of fluorine-containing functional groups is a critical strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[11][12] The difluoromethylene group, in particular, can serve as a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule. Dibromodifluoromethane serves as a key intermediate for introducing this valuable moiety into complex organic molecules, thereby playing an indirect but significant role in the development of novel therapeutics.[]
Caption: Synthesis of bis(1,2,3-triazoles) from dibromodifluoromethane.
Safety and Handling
Dibromodifluoromethane is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[14]
Hazard Identification
It is classified as a substance that may cause drowsiness or dizziness and can displace oxygen, leading to rapid suffocation in confined spaces.[14] Direct contact with the cold liquid or gas can cause frostbite.[14]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| GHS07: Exclamation mark[1] | Warning [1][15] | H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[15] | P502: Refer to manufacturer or supplier for information on recovery or recycling.[15] |
Exposure Controls and Personal Protection
When handling dibromodifluoromethane, appropriate personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] In case of inadequate ventilation, respiratory protection is necessary.[14]
-
Inhalation: Remove the person to fresh air and seek medical attention if they feel unwell.[14]
-
Skin Contact: Remove contaminated clothing and rinse the skin with water.[8]
-
Eye Contact: Rinse eyes with plenty of water and seek medical attention.[8]
Storage and Disposal
Store containers in a cool, well-ventilated place, protected from sunlight.[14][15] Disposal of contents and containers must be in accordance with local, national, and international regulations.[14]
Conclusion
Dibromodifluoromethane, with CAS number 75-61-6, is a compound with well-documented physical and chemical properties. While its use as a fire extinguishing agent has been phased out due to environmental concerns, it continues to be a relevant intermediate in synthetic organic chemistry.[1] Its ability to serve as a precursor for the difluoromethylene group makes it a valuable tool for researchers and scientists, particularly in the field of drug discovery and development where the unique properties of fluorinated compounds are highly sought after.[11][12] Strict adherence to safety protocols is essential when handling this compound.
References
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- 10. From boom to bloom: synthesis of diazidodifluoromethane, its stability and applicability in the ‘click’ reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05128A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
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